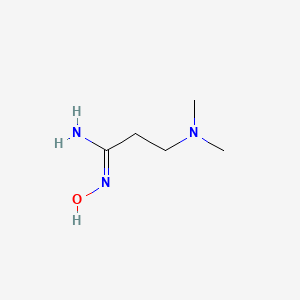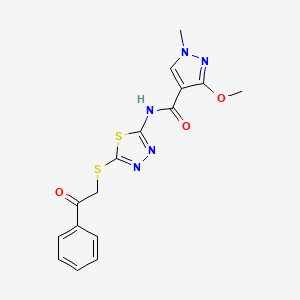
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 19 novel 7-chloro-9H-pyrimido[4,5-b]indole-based derivatives were synthesized, and their structure–activity relationships were studied . The synthesis of “4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide” might follow similar procedures, but specific synthesis steps for this compound are not available in the retrieved sources.Scientific Research Applications
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β plays a crucial role in neurodegenerative diseases, including Alzheimer’s disease. Researchers have optimized a novel class of GSK-3β inhibitors based on the compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide . By modifying its structure, they synthesized derivatives and studied their structure–activity relationships. Notably, a compound called 3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile showed promising activity with an IC50 value of 130 nM on GSK-3β .
Structure-Activity Relationship Studies
Researchers study the compound’s structure–activity relationships to understand how specific modifications affect its biological properties. By systematically altering functional groups, they gain insights into its mechanism of action and optimize its efficacy.
properties
IUPAC Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-25-17-13-16(19-14(2)20-17)22-9-11-23(12-10-22)18(24)21-15-7-5-4-6-8-15/h4-8,13H,3,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWGBNRMHFWVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

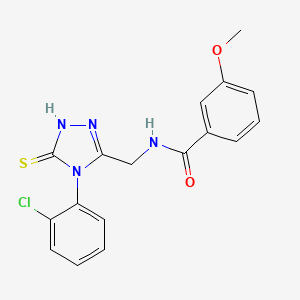
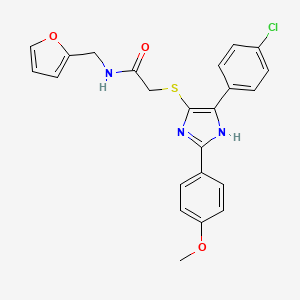


![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)

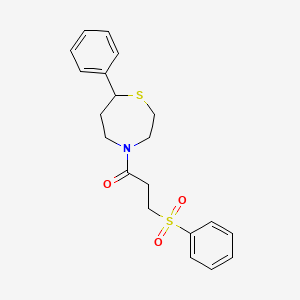



![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone](/img/structure/B2560822.png)
